molecular formula C9H21ClOSi2 B14318701 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane CAS No. 105210-84-2

1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane

Cat. No.: B14318701
CAS No.: 105210-84-2
M. Wt: 236.88 g/mol
InChI Key: ZQEBGCNKHTYHSZ-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane is a unique organosilicon compound characterized by its chloropropyl and ethenyl functional groups attached to a tetramethyldisiloxane backbone. This compound is of interest due to its versatile applications in various fields, including materials science, organic synthesis, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane typically involves the hydrosilylation reaction of vinylsiloxanes with chloropropylsiloxanes. This reaction is catalyzed by platinum-based catalysts under mild conditions. The general reaction scheme is as follows:

Vinylsiloxane+ChloropropylsiloxanePt catalystThis compound\text{Vinylsiloxane} + \text{Chloropropylsiloxane} \xrightarrow{\text{Pt catalyst}} \text{this compound} Vinylsiloxane+ChloropropylsiloxanePt catalyst​this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the platinum catalyst.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, forming new carbon-silicon bonds.

    Addition Reactions: The ethenyl group can undergo addition reactions with various electrophiles and nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different siloxane derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium alkoxides and amines, typically under mild heating.

    Addition Reactions: Catalysts such as palladium or platinum are used to facilitate the addition of various groups to the ethenyl moiety.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under controlled conditions.

Major Products

The major products formed from these reactions include various functionalized siloxanes, which can be further utilized in the synthesis of advanced materials and polymers.

Scientific Research Applications

1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane has several scientific research applications:

    Materials Science: Used as a precursor in the synthesis of silicone-based materials with unique properties such as hydrophobicity and flexibility.

    Organic Synthesis: Serves as a building block for the synthesis of complex organosilicon compounds.

    Biomedical Applications: Investigated for its potential use in drug delivery systems and biocompatible coatings.

    Industrial Chemistry: Utilized in the production of specialty polymers and resins with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane involves its ability to form stable silicon-carbon bonds through various chemical reactions. The chloropropyl group acts as a reactive site for nucleophilic substitution, while the ethenyl group participates in addition reactions. These interactions enable the compound to modify surfaces, create cross-linked networks, and enhance the properties of materials.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropropyl)-1,1,3,3-tetramethyldisiloxane: Lacks the ethenyl group, making it less reactive in addition reactions.

    3-Chloropropyltrimethoxysilane: Contains a trimethoxysilane group instead of the tetramethyldisiloxane backbone, leading to different reactivity and applications.

    Vinyltrimethoxysilane: Similar in having a vinyl group but differs in the silicon-containing moiety.

Uniqueness

1-(3-Chloropropyl)-3-ethenyl-1,1,3,3-tetramethyldisiloxane is unique due to the presence of both chloropropyl and ethenyl groups, which provide dual reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to similar compounds.

Properties

CAS No.

105210-84-2

Molecular Formula

C9H21ClOSi2

Molecular Weight

236.88 g/mol

IUPAC Name

3-chloropropyl-[ethenyl(dimethyl)silyl]oxy-dimethylsilane

InChI

InChI=1S/C9H21ClOSi2/c1-6-12(2,3)11-13(4,5)9-7-8-10/h6H,1,7-9H2,2-5H3

InChI Key

ZQEBGCNKHTYHSZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CCCCl)O[Si](C)(C)C=C

Origin of Product

United States

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